N-(thiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
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Overview
Description
N-(thiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic organic compound that features a thiazole ring, a thiophene ring, and an isoxazole ring. These heterocyclic structures are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, which can be synthesized from thioamides and α-haloketones.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Coupling Reactions: The thiophene ring can be introduced through a coupling reaction, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.
Final Assembly: The final step involves coupling the thiazole, thiophene, and isoxazole rings through amide bond formation using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(thiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like NBS for bromination or nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiazole, thiophene, and isoxazole rings.
Medicine: Potential therapeutic applications due to its heterocyclic structure, which is common in many drugs.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(thiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide would depend on its specific biological target. Generally, compounds with thiazole, thiophene, and isoxazole rings can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Known for their antimicrobial and anticancer properties.
Thiophene Derivatives: Used in organic electronics and as pharmaceuticals.
Isoxazole Derivatives: Exhibit a wide range of biological activities, including anti-inflammatory and anticonvulsant effects.
Uniqueness
N-(thiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is unique due to the combination of three different heterocyclic rings, which may confer distinct biological activities and chemical properties compared to compounds with only one or two of these rings.
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c16-11(14-12-13-3-5-19-12)7-8-6-9(17-15-8)10-2-1-4-18-10/h1-6H,7H2,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGFMEOZTUEUFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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